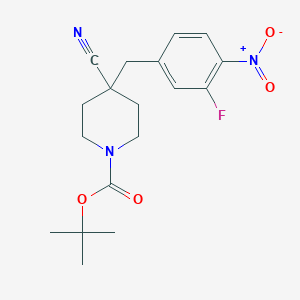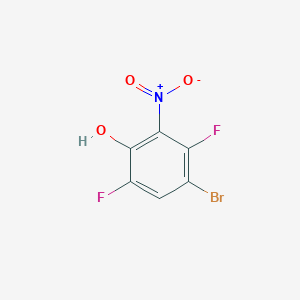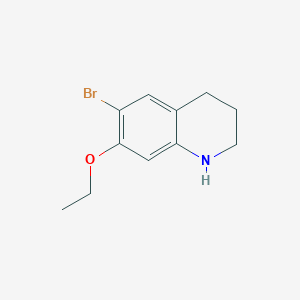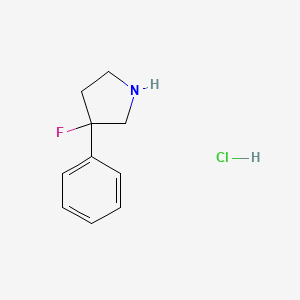
Clorhidrato de 3-fluoro-3-fenilpirrolidina
Descripción general
Descripción
3-Fluoro-3-phenylpyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13ClFN and a molecular weight of 201.67 g/mol . It is a versatile small molecule scaffold used primarily in research settings . The compound features a pyrrolidine ring substituted with a fluorine atom and a phenyl group, making it an interesting subject for various chemical and biological studies.
Aplicaciones Científicas De Investigación
3-Fluoro-3-phenylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
Target of action
Pyrrolidine derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors. The specific target would depend on the exact structure and functional groups present in the compound .
Mode of action
The mode of action of pyrrolidine derivatives can vary widely, depending on their specific chemical structure and the biological target they interact with. Some pyrrolidine derivatives are known to inhibit enzymes, while others might act as agonists or antagonists at various receptors .
Biochemical pathways
Pyrrolidine derivatives can potentially affect a wide range of biochemical pathways, depending on their specific targets. For example, if a pyrrolidine derivative acts on a receptor involved in a signaling pathway, it could modulate the activity of that pathway .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. Pyrrolidine derivatives, due to their heterocyclic nature, might have unique pharmacokinetic properties .
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Pyrrolidine derivatives could potentially have a wide range of effects, from modulating signal transduction to inhibiting enzymatic activity .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors could potentially affect the activity of “3-Fluoro-3-phenylpyrrolidine hydrochloride” as well .
Análisis Bioquímico
Biochemical Properties
3-Fluoro-3-phenylpyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as an intermediate in certain biochemical pathways and can influence the activity of specific enzymes. For instance, it may interact with enzymes involved in the synthesis or degradation of neurotransmitters, thereby affecting their levels and activity in the body .
Cellular Effects
The effects of 3-Fluoro-3-phenylpyrrolidine hydrochloride on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Fluoro-3-phenylpyrrolidine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may activate enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of 3-Fluoro-3-phenylpyrrolidine hydrochloride can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro and in vivo studies, it has been observed that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound may result in changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Fluoro-3-phenylpyrrolidine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating neurotransmitter levels. At high doses, it may cause toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
3-Fluoro-3-phenylpyrrolidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized by enzymes involved in the synthesis or degradation of neurotransmitters, leading to changes in metabolite levels and metabolic flux. These interactions can influence the overall metabolic activity of cells and tissues .
Transport and Distribution
The transport and distribution of 3-Fluoro-3-phenylpyrrolidine hydrochloride within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization and accumulation within cells can affect its activity and function. For example, the compound may accumulate in specific cellular compartments, leading to localized effects on cellular processes .
Subcellular Localization
The subcellular localization of 3-Fluoro-3-phenylpyrrolidine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can affect gene expression and cellular responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-phenylpyrrolidine hydrochloride typically involves the fluorination of a pyrrolidine precursor. One common method includes the reaction of 3-phenylpyrrolidine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3-Fluoro-3-phenylpyrrolidine hydrochloride may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-3-phenylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide, organolithium reagents in tetrahydrofuran.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoropyrrolidine hydrochloride: Similar structure but lacks the phenyl group, leading to different chemical and biological properties.
3-Phenylpyrrolidine hydrochloride:
Uniqueness
3-Fluoro-3-phenylpyrrolidine hydrochloride is unique due to the presence of both the fluorine atom and phenyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable scaffold for the development of new compounds with specific desired properties .
Propiedades
IUPAC Name |
3-fluoro-3-phenylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10(6-7-12-8-10)9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFNPVZBCJGMAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1448122.png)

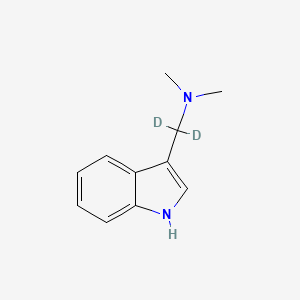
![4-[2-(Boc-amino)-2-propyl]benzonitrile](/img/structure/B1448127.png)
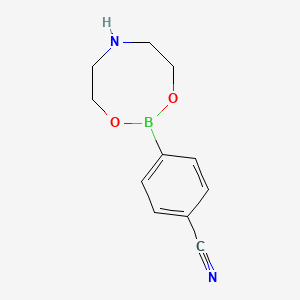
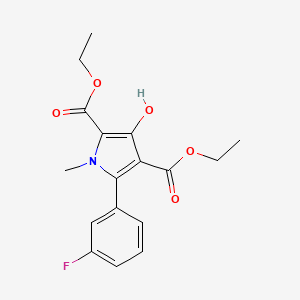

![2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene](/img/structure/B1448133.png)
![5H,7H-furo[3,4-d]pyrimidin-2-amine](/img/structure/B1448134.png)
